Fluorotrichloroethylene
Overview
Description
Fluorotrichloroethylene is a chemical compound with the molecular formula C2Cl3F. It is a non-polar solvent that is miscible with many organic substances. This compound is known for its applications in various industrial processes, particularly in the production of coatings, dyes, and plastics .
Mechanism of Action
Target of Action
Trichlorofluoroethylene, also known as Fluorotrichloroethylene, is a chlorofluorocarbon with the chemical formula CFCl=CF2
Mode of Action
It is known that the compound can be polymerized to form polychlorotrifluoroethylene or copolymerized to produce the plastic ectfe . This suggests that it may interact with its targets through a process of polymerization.
Biochemical Pathways
It is known that the compound can undergo thermal dimerization to give 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane . Dichlorination of the latter gives hexafluorocyclobutene . It also undergoes [2+2] cycloaddition to vinyl acetate .
Pharmacokinetics
It is known that the compound is a colorless gas with a faint ethereal odor . It is shipped as a liquefied gas under its vapor pressure . It is very toxic by inhalation and is easily ignited .
Result of Action
It is known that inhalation of the compound can cause dizziness, nausea, vomiting; liver and kidney injury may develop after several hours and cause jaundice and necrosis of the kidney .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trichlorofluoroethylene. For instance, the compound is highly flammable and can react with some metals to form dangerous products . The vapors are heavier than air and a flame can flash back to the source of leak very easily . This leak can either be a liquid or vapor leak .
Preparation Methods
Fluorotrichloroethylene can be synthesized through two primary methods:
Direct Chlorination Method: This involves the reaction of tetrachloroethylene with hydrogen fluoride in the presence of a catalyst such as ferric chloride or aluminum chloride.
Dechlorination Method: This method involves heating a mixture of tetrachloroethylene and trichloroethylene, followed by the removal of hydrogen chloride using chlorine gas.
Chemical Reactions Analysis
Fluorotrichloroethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different fluorinated and chlorinated products.
Reduction: Reduction reactions can lead to the formation of simpler chlorinated compounds.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include chlorine gas, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluorotrichloroethylene has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is utilized in the study of biological systems due to its unique solvent properties.
Comparison with Similar Compounds
Fluorotrichloroethylene is unique due to its specific combination of fluorine and chlorine atoms. Similar compounds include:
Tetrachloroethylene: Used in dry cleaning and as a solvent.
Trichloroethylene: Used as an industrial solvent and in the production of hydrofluorocarbon refrigerants.
Dichlorodifluoroethylene: Used in the production of fluoropolymers and as a refrigerant.
This compound stands out due to its specific reactivity and solvent properties, making it particularly useful in specialized industrial and research applications.
Properties
IUPAC Name |
1,1,2-trichloro-2-fluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3F/c3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMIQNJMJJKICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29316-19-6 | |
Record name | Poly(trichlorofluoroethylene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29316-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60189461 | |
Record name | Trichlorofluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-29-5 | |
Record name | Trichlorofluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorofluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorofluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorofluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLOROFLUOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5Q7CT5Z4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the vibrational spectrum of Fluorotrichloroethylene reveal about its structure?
A1: The infrared and Raman spectra of this compound (FClC:CCl2) have been extensively studied. [, ] These analyses indicate a planar molecular structure. The observed fundamental vibrational frequencies, both in-plane and out-of-plane, provide insights into the molecule's vibrational modes and force constants. [] This information is crucial for understanding its chemical reactivity and physical properties.
Q2: Can you elaborate on the significance of force constant calculations for this compound and related molecules?
A2: Force constant calculations are essential for interpreting vibrational spectra and understanding the strength of chemical bonds within a molecule. In the study of this compound, these calculations were reviewed and used to assign its vibrational modes accurately. [] Additionally, comparing these calculations with data from similar molecules like F2C:CCl2 helps refine existing assignments and provides a deeper understanding of bonding trends in fluorinated ethylenes.
Q3: Has this compound been used in any specific chemical reactions?
A3: Yes, research indicates that this compound participates in addition reactions. For instance, it reacts with Fluorotrichloromethane in the presence of Aluminium Chloride as a catalyst. [] While the specific product of this reaction isn't detailed in the provided abstract, it highlights the potential of this compound as a building block in synthetic chemistry.
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